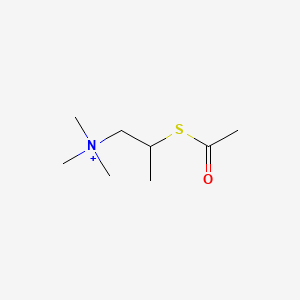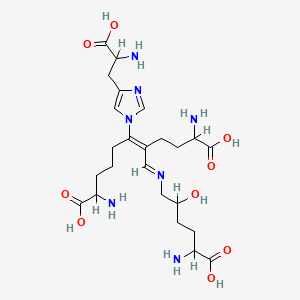![molecular formula C5H11NO2S B1229648 2-Amino-3-[methylthio]butyric acid CAS No. 443-80-1](/img/structure/B1229648.png)
2-Amino-3-[methylthio]butyric acid
概要
説明
Synthesis Analysis
The synthesis of 2-Amino-3-[methylthio]butyric acid and its derivatives involves multiple methods, including the reaction of amino acids with organotin(IV) hydroxides or oxides in refluxing methanol to form triorganotin(IV) derivatives. These processes have been characterized using various spectroscopic techniques and X-ray diffraction data, indicating complex geometries and coordination behaviors in the resulting compounds (Ruisi et al., 2010).
Molecular Structure Analysis
Molecular structure elucidation, using nuclear magnetic resonance (NMR) techniques and mass spectrometry, reveals that certain derivatives exhibit specific configurations and structural features. These structures serve different functions, including osmoregulatory roles in specific bacterial species (Galinski et al., 1985).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives encompasses a wide range of reactions, such as proton transfer, nucleophilic substitution, and the formation of molecular salts with distinct hydrogen bonding and supramolecular structures (Hanif et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility, melting points, and crystalline structure, are closely tied to their molecular configurations and the types of intermolecular interactions they participate in, as demonstrated by X-ray analysis and theoretical calculations (Craciun et al., 1998).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and the potential for forming complexes with metals or other organic compounds, are essential for understanding the versatility of this compound in synthetic and biological contexts. Studies show how these properties enable its application in creating complex molecular structures and exploring new synthetic pathways (Saulnier et al., 2020).
科学的研究の応用
1. As an Intermediate in Synthesis
2-Amino-3-[methylthio]butyric acid serves as an important intermediate in various synthesis processes. For instance, the calcium salt of 2-hydroxy-4-(methylthio) butyric acid (MHA-Ca) is significant in the production of compound α-ketoacid tablets. These tablets are useful in treating renal failure and in improving metabolic disorders. MHA-Ca also aids in calcium metabolism and secondary hyperparathyroidism. Additionally, it is a crucial intermediate for organic synthesis, drug synthesis, and biological synthesis (Shi, 2009).
2. In Medical Research
In medical research, particularly in the study of cancer therapies, this compound has shown relevance. For instance, its uptake in radiotherapy, specifically in the treatment of glioma cells, has been studied. The response of this compound to carbon ion radiotherapy has provided insights into intracellular reactions affecting tumor response to treatment (Uehara et al., 2009).
3. In Astrobiology
The study of amino acids in meteorites provides insights into the prebiotic chemical evolution and the origins of life. This compound, among other amino acids, has been identified in the Murchison meteorite, indicating asymmetric influences on organic chemical evolution predating the emergence of life (Cronin & Pizzarello, 1997).
4. In Organic and Pharmaceutical Chemistry
This compound also plays a role in the synthesis of various organic and pharmaceutical compounds. For instance, it is involved in the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, demonstrating its utility in the creation of specialized chemical structures (Zhou, 2004).
5. In Antimicrobial Research
Triorganotin(IV) complexes of 7-amino-2-(methylthio) derivatives have been synthesized and characterized, showcasing their potential in vitro antimicrobial activity. This illustrates the compound's utility in developing new antimicrobial agents (Ruisi et al., 2010).
6. In Food Chemistry
This compound derivatives have been studied for their antioxidant action and effectiveness, particularly in the context of food processing and preservation. For example, the study of sulfur-containing amino acids during deep frying has highlighted the potential of these compounds as antioxidants in food chemistry (Heng et al., 2019).
Safety and Hazards
作用機序
Target of Action
2-Amino-3-[methylthio]butyric acid, also known as DL-Methionine, is an essential amino acid . It primarily targets proteins, where it acts as a precursor for transmethylation and transsulfuration .
Mode of Action
DL-Methionine interacts with its targets by participating in the synthesis of tissue proteins, vitamins, enzymes, and hormones . It plays a crucial role in nitrogen, carbohydrate, and fat metabolisms . D-methionine is converted to L-methionine by enzymes in the body .
Biochemical Pathways
The adenosylation of methionine results in the formation of S-adenosyl-L-methionine (SAM), which serves as a methyl donor to various substances . L-Methionine’s metabolic product, glutathione, is known to regulate immune response and has antiviral action .
Pharmacokinetics
It is known that dl-methionine is an essential amino acid, implying that it must be obtained from the diet and is likely absorbed in the gut and distributed throughout the body to participate in various metabolic processes .
Result of Action
The action of DL-Methionine results in the synthesis of tissue proteins, vitamins, enzymes, and hormones . It also provides methyl groups for the synthesis of all nucleic acids and serves as the sulfur source for sulfonic compounds .
Action Environment
The action, efficacy, and stability of DL-Methionine can be influenced by various environmental factors. For instance, its use as a food additive in livestock to boost performance suggests that dietary intake and metabolic state can impact its action . .
生化学分析
Biochemical Properties
2-Amino-3-[methylthio]butyric acid is involved in several biochemical reactions. It acts as a precursor for the synthesis of S-adenosyl-L-methionine (SAM), which is a critical methyl donor in numerous methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and lipid metabolism. The compound interacts with various enzymes, including methionine adenosyltransferase, which catalyzes the formation of SAM from this compound and ATP . Additionally, it is involved in the synthesis of cysteine, taurine, and glutathione, which are crucial for maintaining cellular redox balance and detoxification processes .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of proteins and other biomolecules. This compound plays a role in cell signaling pathways, particularly those involving methylation reactions. It affects gene expression by donating methyl groups to DNA, RNA, and proteins, thereby regulating their activity . Additionally, this compound is involved in cellular metabolism, contributing to the synthesis of essential molecules like glutathione, which protects cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to S-adenosyl-L-methionine (SAM), which serves as a methyl donor in various biochemical reactions. SAM is involved in the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and protein function . The compound also participates in the transsulfuration pathway, where it is converted to cysteine, a precursor for glutathione synthesis . This pathway is crucial for maintaining cellular redox balance and detoxification processes. Additionally, this compound can be converted to homocysteine, which is further metabolized to cysteine or remethylated to methionine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. It is known to degrade over time, especially under acidic or basic conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in maintaining redox balance and supporting detoxification processes . In vitro and in vivo studies have demonstrated its role in promoting cell growth and protecting against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it supports normal growth and development by participating in protein synthesis and metabolic processes . At high doses, it can have toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity . Therefore, it is essential to carefully regulate the dosage to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for the synthesis of S-adenosyl-L-methionine (SAM), which is involved in methylation reactions . It also participates in the transsulfuration pathway, where it is converted to cysteine, a precursor for glutathione synthesis . This pathway is crucial for maintaining cellular redox balance and detoxification processes . Additionally, this compound can be converted to homocysteine, which is further metabolized to cysteine or remethylated to methionine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins that facilitate its transport and localization within cells . It is known to accumulate in tissues with high metabolic activity, such as the liver and muscles . The transport and distribution of this compound are essential for its role in supporting cellular function and metabolism .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization within these compartments. For example, in the cytoplasm, it participates in protein synthesis and metabolic processes . In the mitochondria, it is involved in energy production and redox balance . In the nucleus, it plays a role in regulating gene expression through methylation reactions . The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications .
特性
IUPAC Name |
2-amino-3-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYHRMBGRYCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963201 | |
| Record name | 2-Amino-3-(methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-80-1 | |
| Record name | 4-Thiaisoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thialysine interact with protein synthesis and what are the downstream effects?
A1: The research paper focuses on the inhibitory effects of thialysine, thiaisoleucine, and thiaproline on protein synthesis. While it does not delve into the specific molecular mechanisms of thialysine, it highlights its ability to inhibit protein synthesis, suggesting potential interference with amino acid incorporation or ribosomal function []. Further research is needed to elucidate the precise mechanism of action and downstream effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)
![1-[(E)-(8-Quinolylimino)methyl]naphthalene-2-ol](/img/structure/B1229571.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)








